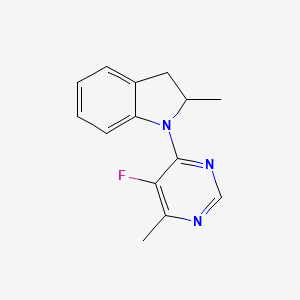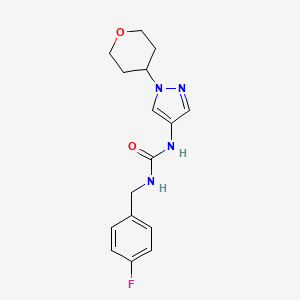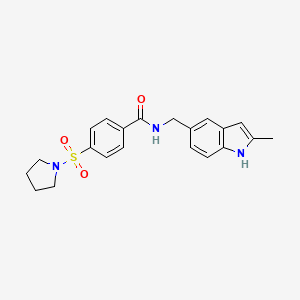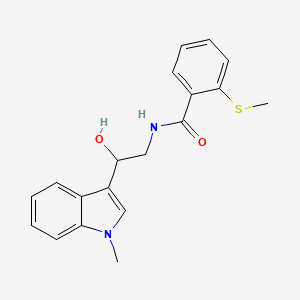
1,3-dimethyl-8-((3-methylpiperidin-1-yl)methyl)-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a purine derivative, which is a class of molecules that have been extensively studied due to their biological significance and potential therapeutic applications. Purine derivatives are known for their diverse range of biological activities, including anti-inflammatory and psychoactive effects.
Synthesis Analysis
The synthesis of purine derivatives often involves the construction of the purine ring followed by various functionalization reactions to introduce different substituents. For instance, the synthesis of substituted pyrimidopurinediones has been reported to show antiinflammatory activity, as seen in the study of substituted 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-diones . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies may be applicable.
Molecular Structure Analysis
Purine derivatives can exhibit a variety of molecular interactions that contribute to their stability and biological activity. For example, a quantitative investigation of intermolecular interactions in a xanthine derivative revealed an anisotropic distribution of interaction energies, which could have implications for the design of new materials . The molecular structure of purine derivatives is often characterized by spectroscopic methods, such as UV-Visible and infrared spectroscopy, as well as by elemental analysis .
Chemical Reactions Analysis
Purine derivatives can undergo a range of chemical reactions, including coordination with metal ions. For example, mixed ligand metal complexes of 1,3,7-trimethylxanthine and 1,3-dimethyl-7H-purine-2,6-dione have been synthesized, demonstrating the ability of these molecules to act as ligands . Additionally, the reactivity of purine derivatives with amino acids has been explored, as seen in the use of a dipyrazolopyrazine dione derivative as a labelling reagent for liquid chromatographic analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives are influenced by their molecular structure and the nature of their substituents. These properties can be studied through various analytical techniques, including magnetic susceptibility and conductivity measurements, which provide insight into the electronic properties of the compounds . The solubility, melting points, and stability of these compounds are also important characteristics that can affect their biological activity and potential as therapeutic agents.
Applications De Recherche Scientifique
Bronchodilatory and Antiallergic Applications
- Research on theophylline derivatives, a class of methylated purines, highlights their potential in treating conditions like exercise-induced bronchospasm. The investigational drug (dl)-3, 7-dihydro-1, 8-dimethyl-3-(2-methylbutyl)-1 H-purine-2, 6-dione showed effectiveness as a bronchodilator and antiallergic compound in clinical studies, indicating potential therapeutic applications in asthma and allergy treatments (Cho Yw et al., 1981).
Role in Metabolic Pathways and Disease
- Studies on methylated purines in urinary stones have found that methylxanthines, which are dietary components, could be involved in the pathogenesis of urolithiasis. The research suggests that even at concentrations below their saturation limits, urinary purines may co-precipitate in samples supersaturated with uric acid, contributing to urinary stone formation (K. Safranow & Z. Machoy, 2005).
Toxicological and Environmental Health Research
- The metabolic activation of dimethylnitrosamine to a strong methylating agent resulting in the methylation of liver DNA at both the 7- and O6 positions of guanine indicates potential pathways for carcinogenesis and the importance of methylated purines in toxicological studies (D. Herron & R. C. Shank, 1980).
Neuroprotective Effects
- The neuroprotective effects of caffeine and its potential mechanism through A2A adenosine receptor inactivation in a model of Parkinson's disease highlight the role of methylated purines (caffeine is a methylated xanthine) in neuropharmacology and the development of therapeutic strategies for neurodegenerative diseases (J. Chen et al., 2001).
Propriétés
IUPAC Name |
1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-phenacylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3/c1-15-8-7-11-26(12-15)14-18-23-20-19(21(29)25(3)22(30)24(20)2)27(18)13-17(28)16-9-5-4-6-10-16/h4-6,9-10,15H,7-8,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URASIJOSVZWXDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=NC3=C(N2CC(=O)C4=CC=CC=C4)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-ethyl-2-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2522087.png)
![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(4-methylphenoxy)acetyl]piperidine](/img/structure/B2522088.png)

![6-(2-Methoxyphenyl)-2-[1-(oxane-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2522093.png)
![8-cyclopropanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2522094.png)